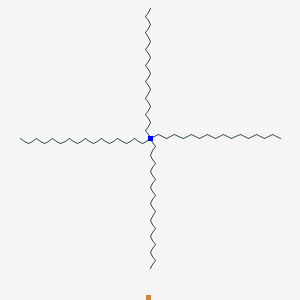

Tetrahexadecylammonium bromide

Beschreibung

Significance of Long-Chain Quaternary Ammonium (B1175870) Salts in Modern Chemistry

Long-chain quaternary ammonium salts (QAS) are a class of organic compounds characterized by a central nitrogen atom bonded to four alkyl chains, at least one of which is a long hydrocarbon chain. doubtnut.comwikipedia.org This structure imparts a cationic charge and significant surface activity, making them valuable in a multitude of chemical applications. doubtnut.comnih.gov Their primary roles include acting as detergents, surfactants, and phase transfer catalysts. doubtnut.comwikipedia.org The long alkyl chains enhance their solubility in organic solvents and their ability to form micelles, which is crucial for their function in various chemical processes. In recent years, their application has expanded into more specialized areas such as nanoparticle synthesis and the development of advanced materials. wikipedia.orgnih.gov

Overview of Academic Research Trajectories for Tetrahexadecylammonium Bromide

This compound (THDAB), with the chemical formula [CH3(CH2)15]4NBr, is a prominent member of the long-chain QAS family. Its four long hexadecyl chains give it strong hydrophobic properties and a bulky structure. Academic research on THDAB has followed several key trajectories. Initially, its properties as a surfactant and phase transfer catalyst were the primary focus. More recently, research has increasingly explored its role as a stabilizing agent in the synthesis of nanoparticles and as a component in the development of novel materials, such as ionic liquids and sensors. myu-group.co.jpmyu-group.co.jp Studies have investigated how its molecular structure, particularly the long alkyl chains, influences its behavior in these applications, often comparing it to shorter-chain analogues.

Eigenschaften

IUPAC Name |

tetrahexadecylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H132N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65(62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-64H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIRNUUGKIFHKK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H132BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477014 | |

| Record name | Tetrahexadecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

995.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139653-55-7 | |

| Record name | Tetrahexadecylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexadecylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tetrahexadecylammonium Bromide

Established Synthetic Pathways for Symmetrical Tetraalkylammonium Bromides

The cornerstone of synthesizing symmetrical tetraalkylammonium bromides, including tetrahexadecylammonium bromide, is the Menshutkin reaction. medchemexpress.com This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. For a symmetrical product like this compound, the reactants are typically a trialkylamine and a corresponding alkyl bromide. In this specific case, the synthesis would involve the reaction of trihexadecylamine with 1-bromohexadecane (B154569).

The Menshutkin reaction is classified as a bimolecular nucleophilic substitution (SN2) reaction. medchemexpress.com The tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion, which becomes the counter-ion in the resulting quaternary ammonium salt. The general scheme for this synthesis is as follows:

N(C₁₆H₃₃)₃ + C₁₆H₃₃Br → [N(C₁₆H₃₃)₄]⁺Br⁻

The efficiency of this pathway is influenced by several factors inherent to the SN2 mechanism. The reactivity of the alkyl halides follows the order RI > RBr > RCl, making alkyl bromides like 1-bromohexadecane effective reactants. sigmaaldrich.com Steric hindrance can play a significant role; however, the use of a primary alkyl halide (1-bromohexadecane) facilitates the reaction. The choice of solvent is also critical, with polar aprotic solvents generally favoring the SN2 pathway by solvating the transition state. researchgate.net

Investigation of Reaction Conditions and Yield Optimization for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants.

While specific research detailing the optimization for this compound is not extensively published, principles can be drawn from the synthesis of analogous compounds like tetrabutylammonium (B224687) bromide. google.com Solvents such as N,N-dimethylformamide (DMF), acetonitrile, or alcohols are often employed for Menshutkin reactions as they are polar enough to facilitate the reaction. google.comchemicalbook.com

The reaction generally requires heating to proceed at a reasonable rate. google.comchemicalbook.com Reflux conditions are common, with the temperature being determined by the boiling point of the chosen solvent. google.com The reaction time can vary significantly, from several hours to over a day, depending on the reactivity of the substrates and the specific conditions used. google.com To ensure the complete conversion of the tertiary amine, a slight excess of the alkylating agent, 1-bromohexadecane, may be used. google.com

Post-reaction, the purification of the product is essential to remove unreacted starting materials and byproducts. This is often achieved through recrystallization from an appropriate solvent or by washing the crude product with a non-polar solvent to remove the non-polar reactants. google.com

The following interactive table illustrates how reaction parameters can be systematically varied to optimize the yield of a symmetrical tetraalkylammonium bromide, based on established chemical principles.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Outcome |

| Solvent | Toluene | Acetonitrile | DMF | Higher polarity solvents (Acetonitrile, DMF) are expected to increase the reaction rate and yield compared to non-polar solvents like toluene. |

| Temperature | 80 °C | 110 °C | Reflux | Increasing the temperature generally accelerates the reaction, leading to higher yields within a shorter timeframe, up to a point where side reactions may occur. |

| Reactant Ratio (Alkyl Bromide:Amine) | 1:1 | 1.1:1 | 1.5:1 | A modest excess of the alkyl bromide can drive the reaction to completion, increasing the yield of the quaternary ammonium salt. |

| Reaction Time | 8 hours | 16 hours | 24 hours | Longer reaction times typically lead to higher conversion rates, although the optimal time depends on the other reaction conditions. |

Novel Approaches in this compound Synthesis

While the Menshutkin reaction remains the primary method for synthesizing tetraalkylammonium salts, research into novel synthetic approaches aims to improve efficiency, reduce environmental impact, and simplify procedures. One area of exploration is the use of alternative energy sources, such as microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve yields by promoting more efficient energy transfer.

Another approach involves the use of phase-transfer catalysis (PTC). Interestingly, tetraalkylammonium salts like this compound are themselves effective phase-transfer catalysts. sharif.edu However, in the context of their synthesis, PTC principles could be adapted. For instance, reactions could be carried out in biphasic systems to simplify product separation.

The development of "green" synthetic routes is also a focus. This includes the use of more environmentally benign solvents or even solvent-free conditions. chemicalbook.com For example, carrying out the reaction in a molten state of one of the reactants, if feasible, could eliminate the need for a solvent altogether. Furthermore, research into novel alkylating agents beyond traditional alkyl halides, such as dialkyl carbonates, represents another avenue for innovation in the synthesis of quaternary ammonium electrolytes. sigmaaldrich.com While not yet specifically documented for this compound, these advanced methodologies offer potential future pathways for its synthesis.

Advanced Characterization Techniques and Spectroscopic Analysis of Tetrahexadecylammonium Bromide

Mass Spectrometric Characterization of Tetrahexadecylammonium Bromide and its Complexes

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For a large and sparingly soluble molecule like this compound, specific ionization techniques are required for its effective analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Synthetic Polymer Analysis

Electrospray ionization mass spectrometry (ESI-MS) has proven to be an invaluable tool for the characterization of synthetic polymers and large molecules like this compound. mdpi.comamolf.nl ESI is considered a "soft" ionization method, meaning it can generate gas-phase ions from a sample solution with minimal fragmentation, which is crucial for studying large, non-volatile molecules. diva-portal.orgnih.gov This technique allows for the gentle transfer of ions from the solution into the gas phase, enabling the analysis of intact molecular ions and their complexes. nih.gov

In the context of synthetic polymer analysis, ESI-MS can provide detailed information about the molecular weight distribution, end-group analysis, and the presence of any impurities or side products from the synthesis. mdpi.comamolf.nl For THDAB, ESI-MS can confirm its molecular weight and the integrity of its structure. The technique is particularly useful for analyzing the complexes that THDAB can form, providing insights into host-guest chemistry and self-assembly processes. The ability of ESI-MS to detect non-covalent interactions makes it a powerful tool for studying supramolecular assemblies involving THDAB.

The process of electrospraying THDAB can be challenging due to its low solubility in common polar solvents used for ESI. tandfonline.com However, researchers have developed methods to overcome these challenges, such as using solvent mixtures like methanol-propanol to achieve sufficient solubility for analysis. tandfonline.com

Electrospray Ionization for Ion Mobility Spectrometry (IMS-MS) as a Mobility Standard

Tetraalkylammonium ions, including the tetrahexadecylammonium cation, are frequently used as mobility standards in ion mobility spectrometry (IMS) and tandem ion mobility-mass spectrometry (IMS-MS). tandfonline.comtandfonline.comnih.gov IMS separates ions based on their size and shape as they drift through a gas-filled chamber under the influence of an electric field. nih.gov The reduced mobility values (K₀) obtained from these measurements are characteristic of the ion's structure. nih.gov

The tetrahexadecylammonium ion, with its well-defined structure and single charge, produces a distinct and sharp peak in mobility spectra, making it an excellent calibrant. tandfonline.com Its relatively large size provides a standard in a mobility range that is useful for the calibration of differential mobility analyzers (DMAs) used in aerosol research. tandfonline.comtandfonline.com

A key advantage of using tetraalkylammonium ions as standards is their low tendency to form clusters, which makes them less sensitive to contaminants in the buffer gas. nih.gov However, the low solubility of this compound presents a challenge for generating a stable electrospray. This has been addressed by using nanospray techniques with pulled-tip capillaries, which can handle solutions with lower conductivity and reduce solvent evaporation at the tip, preventing precipitation of the solute. tandfonline.com

| Ion | Electrical Mobility (cm²/V/s) in Air |

| Tetrahexadecylammonium ((C₁₆H₃₃)₄N⁺) | 0.63 (±1%) |

| Tetraoctadecylammonium ((C₁₈H₃₇)₄N⁺) | 0.60 (±1%) |

Table 1: Measured electrical mobilities of large tetraalkylammonium ions in air at room temperature and pressure. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Supramolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution and in the solid state. mdpi.com For this compound, ¹H and ¹³C NMR are routinely used to confirm its structural integrity. The ¹H NMR spectrum of THDAB typically shows characteristic signals for the terminal methyl protons and the methylene (B1212753) protons of the long alkyl chains, as well as the protons of the headgroup. escholarship.org

Beyond basic structural confirmation, NMR spectroscopy is a powerful tool for studying supramolecular interactions involving THDAB. unive.itcityu.edu.hkresearchgate.net Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be employed to study the formation of host-guest complexes. In a DOSY experiment, molecules with different diffusion coefficients can be distinguished, providing evidence for the association of THDAB with a host molecule. For instance, the diffusion coefficient of THDAB would be expected to decrease upon encapsulation within a larger host.

Furthermore, changes in the chemical shifts of the protons of both the host and the guest (THDAB) upon complexation can provide detailed information about the geometry of the complex and the specific interactions involved, such as hydrophobic interactions or van der Waals forces.

| Nucleus | Chemical Shift (ppm) Range | Assignment |

| ¹H | 0.8–1.5 | Hexadecyl chain (CH₃ and CH₂) |

| ¹H | 3.2–3.4 | N⁺-CH₂ (protons adjacent to the nitrogen atom) |

| ¹³C | Varies | Hexadecyl chain carbons |

| ¹³C | Varies | Headgroup carbons |

Table 2: Typical ¹H NMR chemical shift ranges for this compound.

X-ray Diffraction Studies of this compound Aggregates and Solid Forms

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. ub.edunih.gov For a molecule like this compound, which can self-assemble into various aggregated structures, XRD provides crucial information about the packing of the molecules in the solid state.

The long alkyl chains of THDAB can pack in different ways, leading to different crystalline phases or polymorphs. XRD patterns of THDAB aggregates can reveal information about the d-spacing, which corresponds to the distance between repeating structural units. For instance, a characteristic peak can often be observed that relates to the packing of the alkyl chains. researchgate.net

Potentiometric and Electrochemical Characterization Methods for this compound-Containing Systems

Potentiometric and electrochemical methods are employed to study the behavior of this compound in solution, particularly its role in ion-selective electrodes and at electrochemical interfaces.

Potentiometric titrations can be used to determine the bromide ion content in a sample of THDAB, which is a method for validating the purity of the compound. This involves titrating the sample with a standard solution of silver nitrate (B79036) and monitoring the potential change to determine the endpoint.

Furthermore, THDAB can be incorporated into polymeric membranes to create ion-selective electrodes (ISEs) for the detection of specific ions, such as anionic surfactants. myu-group.co.jpresearchgate.net The performance of these electrodes, including their selectivity and sensitivity, is characterized by measuring the potential response to varying concentrations of the target analyte. myu-group.co.jpcu.edu.eg The long hydrophobic chains of THDAB play a crucial role in the function of these sensors.

In the realm of electrochemistry, THDAB can influence electrochemical reactions by modifying the electrode surface. For example, it can form a hydrophobic layer at the electrode-solution interface, which can affect the rates of electron transfer and the selectivity of certain reactions, such as the electrochemical reduction of CO₂. Cyclic voltammetry is a key technique used to study the electrochemical properties of systems containing THDAB, providing information on redox potentials and reaction mechanisms. nih.gov The presence of the bromide counter-ion can also lead to complex electrochemical behavior due to the potential for bromine/bromide redox reactions. dlr.de

| Technique | Application for THDAB Systems | Information Obtained |

| Potentiometric Titration | Purity validation | Bromide ion content |

| Ion-Selective Electrodes | Component of sensor membranes | Selectivity and sensitivity for target analytes |

| Cyclic Voltammetry | Study of electrode surface modification | Redox potentials, electron transfer kinetics |

Table 3: Potentiometric and Electrochemical Characterization Methods for THDAB-Containing Systems.

Supramolecular Chemistry and Self Assembly Phenomena of Tetrahexadecylammonium Bromide

Micellization and Critical Aggregation Concentrations of Tetrahexadecylammonium Bromide

As a cationic surfactant, this compound exhibits aggregation in aqueous solutions to form micelles. This process is thermodynamically driven to minimize the unfavorable contact between its long hydrophobic alkyl chains and water molecules. The concentration at which this self-assembly begins is known as the critical micelle concentration (CMC).

The pronounced hydrophobicity of the four C16 chains in THDAB significantly influences its CMC. Compared to analogous surfactants with shorter alkyl chains, THDAB has a considerably lower CMC. For instance, C16 surfactants typically show CMC values in the range of 0.1–1 mM, whereas surfactants with C8 chains have much higher CMCs, often between 10–100 mM . The higher hydrophobicity of THDAB means that fewer molecules are required to saturate the solution interface and initiate micelle formation. The aggregation behavior of THDAB leads to the formation of relatively large micelles with low surface curvature, a characteristic that is leveraged in applications such as nanoparticle synthesis and drug delivery formulations .

Table 1: Comparison of Critical Micelle Concentration (CMC) Ranges

| Surfactant Alkyl Chain Length | Typical CMC Range (mM) |

| C8 (e.g., Tetraoctylammonium Bromide) | 10 - 100 |

| C16 (e.g., this compound) | 0.1 - 1 |

This table provides a general comparison of CMC ranges for quaternary ammonium (B1175870) surfactants with different alkyl chain lengths, illustrating the impact of hydrophobicity.

Bilayer Formation and Adsorption at Interfaces

The amphiphilic nature of this compound promotes its adsorption at various interfaces, such as liquid-gas and solid-liquid boundaries. At these interfaces, the molecules orient themselves to minimize free energy, with the hydrophobic tails directed away from the aqueous phase. This interfacial activity can lead to the formation of organized molecular structures, including monolayers and bilayers.

THDAB is known to interact with lipid bilayers, where its hydrophobic chains can intercalate into the lipid core, potentially altering membrane fluidity and permeability . This behavior is fundamental to some of its biological applications. The formation of adsorbed surfactant layers can also modify the properties of solid surfaces. Studies on similar long-chain quaternary ammonium bromides have shown that they can form condensed films at interfaces, with the stability and structure of these films being highly dependent on the alkyl chain length. The dynamic adsorption of surfactant molecules can lead to molecular rearrangement and the formation of a bilayer structure at the solid-liquid interface .

Host-Guest Interactions with Macrocyclic Receptors

The large, hydrophobic tetrahexadecylammonium cation can act as a guest molecule, participating in host-guest interactions with various macrocyclic receptors. These interactions are driven by non-covalent forces, such as van der Waals forces and the hydrophobic effect, leading to the formation of stable encapsulation complexes.

A notable example of host-guest chemistry involving THDAB is its interaction with self-assembling resorcinarene-based cages. While the well-known hexameric resorcin researchgate.netarene capsule (Capsule I), held together by 60 hydrogen bonds, is capable of encapsulating smaller tetraalkylammonium salts, it is unable to bind the much larger this compound due to the size limitations of its closed cavity acs.org.

However, a newer, novel macrocycle named window resorcin acs.orgarene (wRS) has been shown to self-assemble into a larger, cage-like hexameric host (Cage II) acs.orgnih.gov. Unlike the closed structure of Capsule I, Cage II possesses an opening that allows it to bind guests that are too large for the former. Binding studies have explicitly demonstrated that Cage II can encapsulate this compound. In experiments conducted in flame-sealed NMR tubes, the addition of THDAB to a solution of Cage II resulted in binding, observed as a change in the diffusion coefficient of the components acs.orgnih.gov. This interaction occurs in a fast exchange on the NMR chemical shift timescale nih.gov.

Table 2: Binding Behavior of THDAB with Resorcinarene (B1253557) Assemblies

| Host Macrocycle | Host Structure Type | Binds this compound (THDAB)? |

| Resorcin researchgate.netarene (Capsule I) | Closed Hexameric Capsule | No |

| Window resorcin acs.orgarene (Cage II) | Open Hexameric Cage | Yes |

This table summarizes the differential binding capacity of two self-assembling resorcinarene hosts for the THDAB guest, as determined by NMR studies. acs.orgnih.gov

The length of the alkyl chains on a tetraalkylammonium guest plays a critical role in the stability and dynamics of its encapsulation within a host molecule. For ionic liquids based on alkyltriethylammonium cations, increasing the alkyl chain length has been shown to influence the expansion of non-polar domains within the liquid's structure nih.gov. This segregation between polar and non-polar regions is a key factor in the self-organization of long-chain ammonium salts nih.gov.

Molecular Dynamics Simulations of this compound Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for investigating the structural and dynamic properties of self-assembling systems at an atomic level. While specific MD studies focusing exclusively on this compound are not extensively detailed in the literature, simulations of analogous tetraalkylammonium (TAA) bromide aqueous solutions provide significant insight into its expected behavior nih.gov.

Atomistic MD simulations using polarizable force fields have been performed on aqueous solutions of tetramethylammonium (B1211777) (TMA) bromide and tetrabutylammonium (B224687) (TBA) bromide at various concentrations nih.gov. These simulations reveal a delicate balance between the electrostatic interactions of the cationic nitrogen core with water and the hydrophobic interactions of the alkyl tails. At higher concentrations, this balance leads to a non-trivial self-assembly of the TAA cations and the formation of an interpenetrating cationic network nih.gov. The dynamics of both the ions and the surrounding water molecules are strongly coupled to these structural correlations nih.gov.

For longer-chain ammonium salts, simulations and experimental data show that the elongation of the alkyl chain up to sixteen carbons promotes the formation of distinct polar and non-polar domains, a phenomenon known as amphiphilic nanostructure formation nih.gov. MD simulations can elucidate how the C16 chains of THDAB would aggregate, curl, and pack within micelles or at interfaces, providing a molecular-level picture of the structures suggested by experimental data.

Catalytic Applications of Tetrahexadecylammonium Bromide

Triphase Catalysis Utilizing Tetrahexadecylammonium Bromide Clay Intercalates

Triphase catalysis (TC) is a specialized form of phase transfer catalysis where the catalyst is immobilized on a solid support, creating a third phase distinct from the two immiscible liquid phases (typically aqueous and organic) that contain the reactants. scirp.org This system offers significant advantages, most notably the straightforward separation and recovery of the catalyst by simple filtration, which promotes greener chemical processes and potential for commercial application. scirp.org

Natural clay minerals, such as hectorite (B576562) and montmorillonite, have been successfully employed as solid supports for quaternary ammonium (B1175870) salt catalysts like this compound. scirp.orgsharif.edu The catalyst is incorporated into the clay structure through an intercalation reaction, where the quaternary ammonium cations replace the inorganic cations naturally present between the clay's aluminosilicate (B74896) layers. scirp.orgsharif.edu This process creates stable, efficient, and recyclable catalysts. scirp.org

In a key study, the catalytic activity of this compound intercalated into hectorite clay was investigated for the nucleophilic displacement reaction of n-butyl bromide to n-butyl chloride. sharif.edu The research compared the reaction rates under both triphase and biphase conditions for several quaternary ammonium cations, demonstrating the influence of the catalyst's structure on its efficacy. The results showed that while the triphase reaction with this compound was slower than its biphase counterpart, it was still highly effective compared to analogues with shorter alkyl chains. sharif.edu

Table 1: Comparison of Rate Constants for the Chlorination of n-Butyl Bromide sharif.eduReaction conditions: 90°C. Data sourced from Scientia Iranica.

| Quaternary Onium Salt | Biphase Rate Constant (kobs, hr-1) | Triphase Rate Constant (kobs, hr-1) |

|---|---|---|

| Tetrabutylammonium (B224687) bromide | 0.057 | 0.026 |

| Tetraoctylammonium bromide | 0.740 | 0.430 |

| This compound | 0.830 | 0.250 |

| Tricaprylmethylammonium chloride | 0.348 | 0.280 |

Phase Transfer Catalysis Promoted by this compound Analogues

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). nih.gov The PTC catalyst, typically a quaternary ammonium salt, transports a reactant from one phase into the other where the reaction can occur. nih.govencyclopedia.pub this compound and its analogues are effective phase transfer catalysts due to their ability to dissolve in both aqueous and organic media. nih.gov

The structure of the quaternary ammonium salt, particularly the length of the alkyl chains, is critical to its catalytic performance. core.ac.uk Longer alkyl chains, such as the hexadecyl groups in this compound, increase the catalyst's lipophilicity, enhancing its solubility in the organic phase. This property is crucial for efficiently carrying aqueous-phase anions into the organic phase to react with the substrate. encyclopedia.pub

Analogues like Tetrabutylammonium bromide (TBAB) are widely used and studied as phase-transfer catalysts for a range of reactions, including alkylation, oxidation, and reduction. nih.govresearchgate.net The effectiveness of these catalysts is demonstrated in reactions like the Williamson ether synthesis, where an alkoxide ion is transferred to an organic phase to react with an alkyl halide. utahtech.edumasterorganicchemistry.com The catalytic activity is dependent on the catalyst's ability to partition effectively between the two phases. While shorter-chain analogues exhibit higher solubility in water, the long chains of this compound make it exceptionally soluble in organic solvents, a key advantage for many PTC applications.

Table 2: Structural Comparison of this compound and its Analogues Data sourced from publicly available chemical information.

| Compound Name | Abbreviation | Chemical Formula | Key Characteristic |

|---|---|---|---|

| Tetrabutylammonium bromide | TBAB | [CH3(CH2)3]4NBr | Good balance of aqueous and organic solubility. nih.gov |

| Tetraoctylammonium bromide | TOAB | [CH3(CH2)7]4NBr | Increased organic phase solubility over TBAB. |

| This compound | THAB | [CH3(CH2)15]4NBr | High hydrophobicity and solubility in organic solvents. |

Supramolecular Catalysis within this compound-Stabilized Assemblies

Supramolecular catalysis is a field inspired by natural enzymatic systems, where non-covalent interactions are used to create organized molecular assemblies that accelerate and control chemical reactions. wikipedia.org These catalysts often function by binding and orienting substrates within a defined cavity or at an interface, thereby stabilizing the reaction's transition state and lowering the activation energy. wikipedia.orgbeilstein-journals.org

This compound contributes to this field primarily through its ability to form self-assembled structures such as micelles and vesicles in solution. These stabilized assemblies can act as microreactors, concentrating reactants and providing a unique environment that can alter reaction rates and selectivity. The long hydrophobic hexadecyl chains are crucial for the formation of these ordered structures.

The role of this compound in these systems is often as a structure-directing agent or stabilizer rather than the direct catalytic species. For instance, it has been used to create ordered mesoporous materials, which have high surface areas and defined pore structures that are valuable in catalysis. The large molecular size of this compound influences the architecture of the resulting assembly. While its bulkiness can prevent it from binding within the small cavities of some host-guest systems, its ability to form larger, stable micellar aggregates makes it suitable for catalyzing reactions at the interface of these assemblies. This approach mimics the function of enzymes, which use their structure to create a specific reaction environment. wikipedia.org

Development of Electron-Injection Layers in Polymer Light-Emitting Diodes

In the realm of organic electronics, enhancing the efficiency of polymer light-emitting diodes (PLEDs) is a significant area of research. One critical aspect of PLED performance is the efficiency of electron injection from the cathode to the light-emitting polymer layer. This compound has been investigated as a material for creating an effective electron-injection layer (EIL).

Comparative studies have highlighted the effectiveness of THAB in this application. For instance, in a comparative analysis with other ammonium salts, PLEDs utilizing a THAB electron-injection layer demonstrated significant luminance at a relatively low turn-on voltage. While other related compounds like tetraoctylammonium bromide (TOAB) have also been studied for similar purposes, the specific properties of THAB's longer alkyl chains contribute to its performance. The self-assembly of these molecules at the interface is thought to create a favorable dipole moment that facilitates the injection of electrons. rsc.orgresearchgate.net

Table 1: Comparative Performance of Electron-Injection Layer Materials in PLEDs

| Ammonium Salt | Luminance (cd/m²) | Turn-on Voltage (V) |

|---|---|---|

| This compound (THAB) | 12,500 | 3.2 |

| Tetraoctylammonium bromide (TOAB) | 15,000 | 3.0 |

| Ammonium bromide (NH₄Br) | 800 | 5.5 |

Integration in Porous and Thermally Insulating Compositions

The surfactant nature of this compound makes it a candidate for the fabrication of porous materials. While direct research on THAB for thermally insulating compositions is limited, its role in creating porous structures is well-documented. Porous materials are known to exhibit low thermal conductivity due to the trapping of air within their pores, which is a key principle behind thermal insulation. nih.govresearchgate.net

The creation of nanoporous materials often involves the use of surfactants as templates. For instance, related cationic surfactants like Cetyltrimethylammonium bromide (CTAB) are used to create nanoporous silica (B1680970) composites for thermal insulation. rsc.org The surfactant molecules assemble into micelles, which act as a template around which the inorganic material (like silica) forms. Subsequent removal of the surfactant template leaves behind a porous structure.

Given that THAB is a cationic surfactant with long alkyl chains, it can be inferred that it could play a similar role in the synthesis of porous materials. The long hydrophobic chains would favor the formation of micelles that can direct the structure of materials like silica or other metal oxides, leading to a porous network. The size and shape of the resulting pores would be influenced by the specific structure of the THAB micelles. While the direct application of THAB in commercial thermal insulation products is not widely reported, its fundamental properties suggest its potential in the development of such materials.

Role as a Structure-Directing Agent in the Synthesis of Advanced Materials

One of the most significant applications of this compound in materials science is its use as a structure-directing agent (SDA). SDAs are organic molecules that guide the formation of specific crystalline structures in inorganic materials, particularly in the synthesis of zeolites and mesoporous materials. futuremarketinsights.commdpi.com

In the synthesis of mesoporous materials, THAB acts as a template, directing the assembly of inorganic precursors into an ordered structure with well-defined pore sizes. The process typically involves the self-assembly of THAB molecules into micelles in a solution containing the inorganic precursors. These micelles then serve as a scaffold around which the inorganic material polymerizes. After the material is formed, the organic template is removed, usually by calcination or solvent extraction, leaving behind a mesoporous solid with a high surface area and a regular arrangement of pores.

The size of the pores in the final material can be controlled by adjusting factors such as the length of the alkyl chains of the surfactant. The sixteen-carbon chains of THAB are instrumental in forming micelles that lead to pore sizes typically in the range of 2 to 5 nanometers. This ability to create materials with tailored porosity is crucial for applications in catalysis, where the pore size and surface area are critical for the efficiency of chemical reactions, and in drug delivery systems.

Conclusion

Tetrahexadecylammonium bromide stands out as a versatile and important compound in advanced chemical research. Its unique combination of properties, stemming from its long-chain quaternary ammonium (B1175870) structure, has enabled significant advancements in phase transfer catalysis, nanoparticle synthesis, and materials science. Ongoing research continues to expand its applications, promising further innovations in various scientific and technological fields. The comparative analysis with other quaternary ammonium salts consistently underscores the critical role of its long alkyl chains in defining its functionality and efficacy in specialized chemical processes.

Sensing and Analytical Chemistry Applications of Tetrahexadecylammonium Bromide

Fabrication of Ion-Sensitive Field-Effect Transistors (ISFETs) for Anionic Surfactant Detection

Ion-Sensitive Field-Effect Transistors (ISFETs) are a type of potentiometric sensor used for measuring ion concentrations in a solution. The incorporation of tetrahexadecylammonium bromide into the sensing membrane of an ISFET can enhance its sensitivity and selectivity towards anionic surfactants.

Research has demonstrated the development of all-solid-state surfactant-sensitive electrodes where a plasticized PVC membrane contains a synthesized tetrahexadecylammonium-dodecylsulfate ion-pair as the sensing material. researchgate.netftb.com.hr These electrodes have shown a Nernstian response, which is the ideal behavior for an ion-selective electrode as described by the Nernst equation, for anionic surfactants like dodecylbenzenesulfonate and dodecylsulfate. researchgate.netftb.com.hr The application of such optimized PVC matrix membranes to ISFETs has resulted in devices with extended lifetimes of over four months, a significant improvement over previously reported PVC membrane-ISFETs. researchgate.net

These ISFETs exhibit excellent performance characteristics, including Nernstian slopes ranging from 59 to 62 mV/decade, detection limits around 10⁻⁶ M, and good linearity. researchgate.net They are capable of responding to various anionic surfactant species, which allows for the determination of the total anionic surfactant content in a sample. researchgate.net This makes them valuable tools for monitoring anionic surfactants in various applications, including industrial detergents and wastewater. researchgate.net

Table 1: Performance Characteristics of ISFETs for Anionic Surfactant Detection

| Parameter | Value | Reference |

|---|---|---|

| Sensing Material | Tetrahexadecylammonium-dodecylsulfate ion-pair in PVC membrane | researchgate.netftb.com.hr |

| Nernstian Slope (for dodecylbenzenesulfonate) | 58.1 mV/decade | researchgate.netftb.com.hr |

| Nernstian Slope (for dodecylsulfate) | 64.2 mV/decade | researchgate.netftb.com.hr |

| Detection Limit | ~10⁻⁶ M | researchgate.net |

| Lifetime | > 4 months | researchgate.net |

Development of Lipid/Polymer Membranes for Taste Sensor Technologies

This compound plays a role in the development of taste sensors, also known as electronic tongues. These devices utilize lipid/polymer membranes to convert chemical information from taste substances into electrical signals.

In the development of a taste sensor with higher sensitivity for detecting caffeine (B1668208), a bitter and uncharged molecule, researchers have explored the use of lipid/polymer membranes formed with tetraalkylammonium bromides of varying alkyl chain lengths. myu-group.co.jpresearchgate.net Studies have shown that the electric responses of these membranes to caffeine are associated with the length of the alkyl chain of the lipid. myu-group.co.jpresearchgate.net Specifically, this compound (C16) was among the lipids investigated to enhance the sensitivity of caffeine detection. myu-group.co.jpresearchgate.net The findings indicate that caffeine interacts more favorably with lipid membranes containing amine compounds. myu-group.co.jpresearchgate.net

The principle behind this application is that the hydrophobicity of the alkyl chain can be adjusted to enhance the response to specific molecules like caffeine. myu-group.co.jp By optimizing the composition of the lipid/polymer membrane, including the length of the alkyl chains and the concentration of the lipids, the sensitivity of the taste sensor can be significantly improved. myu-group.co.jpresearchgate.net

Potentiometric Determination of Cationic Surfactants Using this compound-Based Ion-Selective Electrodes

While this compound itself is a cationic surfactant, it is utilized in the creation of ion-selective electrodes (ISEs) for the potentiometric determination of other cationic surfactants. This is often achieved through potentiometric titration, where the ISE serves as an end-point indicator.

In this method, an ion-pair is formed between tetrahexadecylammonium and an anionic surfactant, such as dodecylsulfate. This ion-pair is then incorporated into a PVC membrane to create the ion-selective electrode. researchgate.netresearchgate.net This electrode can then be used in the potentiometric titration of various cationic surfactants. The electrode exhibits a near-Nernstian response to the titrant, allowing for accurate determination of the endpoint of the titration.

For instance, an all-solid-state surfactant sensitive electrode based on a tetrahexadecylammonium-dodecylsulfate sensing material has been successfully used for the potentiometric titration of low levels of anionic surfactants, which in turn can be used to quantify cationic surfactants. researchgate.netresearchgate.net These electrodes show no significant interferences from common organic and inorganic anions found in industrial and household formulations. researchgate.net

Electrochemical Investigations and Electro Catalysis with Tetrahexadecylammonium Bromide

Surface Wettability Modification for Enhanced Electrochemical Carbon Dioxide Reduction

The efficiency of electrochemical reactions involving gaseous reactants like CO₂ is profoundly influenced by the three-phase interface where the solid catalyst, liquid electrolyte, and gaseous reactant meet. nih.gov The wettability of the electrode surface is a critical parameter that governs the dynamics at this interface. nih.gov Tetrahexadecylammonium bromide, due to its amphiphilic nature with long, hydrophobic alkyl chains, can function as a surface modifier to tune the wettability of an electrode.

By adsorbing onto the electrode surface, this compound can create a hydrophobic layer. This modification of the surface from hydrophilic to hydrophobic can be advantageous for the CO₂RR. A more hydrophobic surface can influence the mass transport of CO₂ to the catalytic active sites, potentially increasing the local concentration of the gaseous reactant near the electrode. nih.gov This is because a hydrophobic surface can facilitate the formation of a stable gas-liquid-solid interface, which is crucial for the continuous supply of CO₂ to the catalyst. The low solubility of this compound in water aids in its binding to the electrode, ensuring a stable modification of the surface properties during the electrochemical process. escholarship.org

Research into various modifiers has shown that altering the hydrophobicity of a catalyst's surface can significantly impact its catalytic selectivity. researchgate.net While general studies demonstrate that modifying the wettability of a gas diffusion layer can dramatically alter the transportation of gaseous reactants and products, the specific application of this compound leverages its molecular structure to achieve this effect on the catalyst layer itself. nih.gov

Impact as a Cationic Modifier on Electrocatalytic Selectivity

Beyond altering surface wettability, this compound acts as a cationic modifier that directly influences the electrocatalytic selectivity of the CO₂ reduction reaction. When used with metal catalysts like copper (Cu), the presence of this quaternary ammonium (B1175870) salt can steer the reaction pathway towards specific products. researchgate.net

Studies have shown that employing this compound, which possesses four 16-carbon chains, as a modifier on an oxidized-Cu catalyst can slightly increase the selectivity for carbon monoxide (CO) production. researchgate.net This effect is attributed to the hydrophobic and cationic nature of the modifier. Cationic hydrophobic species, in general, have been found to enhance CO selectivity during CO₂ reduction on copper surfaces. researchgate.net The presence of the cationic head group and the surrounding hydrophobic alkyl chains can alter the local electrochemical environment at the electrode-electrolyte interface, influencing the adsorption of intermediates and the energetics of different reaction pathways.

The structure of the cationic modifier is a key determinant of its impact on selectivity. Research comparing a series of ammonium salts with varying hydrocarbon chain lengths has revealed that the degree of hydrophobicity plays a crucial role. For instance, modifiers with larger hydrocarbon content tend to favor the production of CO over other potential products like formic acid or hydrogen (H₂). researchgate.net This suggests that the extensive hydrocarbon structure of this compound is instrumental in creating an interfacial environment that promotes the reaction pathway leading to CO.

The following tables summarize the findings from studies on cationic modifiers on copper and silver electrodes, illustrating the effect on product selectivity.

Table 1: Faradaic Efficiency of Products from CO₂ Reduction on Modified Oxidized Copper (Ox-Cu) Electrodes at -0.7 V vs. RHE

| Modifier | Faradaic Efficiency CO (%) | Faradaic Efficiency H₂ (%) | Faradaic Efficiency HCOOH (%) |

| None (Ox-Cu) | 16 | 32 | 48 |

| Dihexadecyldimethylammonium Bromide | 48 | 20 | 28 |

| Didecyldimethylammonium Bromide | 20 | 20 | 58 |

| Cetyltrimethylammonium Bromide | 25 | 30 | 40 |

| Data sourced from studies on cationic modifiers. researchgate.netresearchgate.net |

Table 2: Faradaic Efficiency for CO Production on Modified Silver (Ag) Electrodes at -0.75 V vs. RHE

| Modifier | Faradaic Efficiency CO (%) |

| Hexadecyltrimethylammonium Bromide | ~85 |

| Dihexadecyldimethylammonium Bromide | ~97 |

| Data sourced from studies on surface additives for CO₂ reduction. escholarship.org |

These findings underscore the significant role of this compound and structurally similar quaternary ammonium salts as cationic modifiers in directing the selectivity of electrochemical CO₂ reduction. researchgate.netescholarship.org The combination of their ability to alter surface wettability and create a specific local electrochemical environment makes them valuable tools in the development of more efficient and selective electrocatalytic systems. researchgate.net

Theoretical and Computational Studies of Tetrahexadecylammonium Bromide Systems

Computational Modeling of Self-Assembly and Interfacial Phenomena

The aggregation of tetrahexadecylammonium bromide in solution and its behavior at interfaces are governed by a delicate balance of hydrophobic interactions, electrostatic forces, and steric effects. Computational modeling, particularly molecular dynamics (MD) simulations, offers a window into these dynamic processes that are often difficult to probe experimentally.

While direct, comprehensive MD simulation studies specifically on the self-assembly of this compound are not widely available in public literature, the behavior of shorter-chain tetraalkylammonium (TAA) bromides has been investigated, providing foundational insights. For instance, atomistic MD simulations of aqueous solutions of tetramethylammonium (B1211777) (TMA) and tetrabutylammonium (B224687) (TBA) bromides have revealed non-trivial self-assembly behavior. nih.gov These studies show that the interplay between the hydrophobic interactions of the alkyl tails and the electrostatic interactions of the ionic core with water leads to the formation of an interpenetrating cationic network at higher concentrations. nih.gov

For this compound, with its significantly longer C16 alkyl chains, the hydrophobic effect is expected to be the dominant driving force for self-assembly. It is anticipated that these molecules would form well-defined micellar or vesicular structures in aqueous solutions at concentrations above their critical micelle concentration. The long, bulky alkyl chains would create a large, nonpolar core, while the positively charged quaternary ammonium (B1175870) headgroups and their associated bromide counterions would form the hydrophilic shell.

A molecular dynamics simulation of a related surfactant, n-decyltrimethylammonium bromide (a single-chain cationic surfactant), demonstrated a three-stage self-assembly process: rapid aggregation into small, disordered oligomers, followed by a ripening process where larger aggregates grow at the expense of smaller ones, and finally, a slower stage involving collisions between larger micelles. nih.gov It is plausible that the self-assembly of the bulkier, four-chained THDAB would follow a qualitatively similar, albeit more complex, pathway.

The table below illustrates key parameters often determined in molecular dynamics simulations of surfactant self-assembly, using data for a related single-chain cationic surfactant as a reference to highlight the type of insights gained from such studies.

| Simulation Parameter | Finding for a Related Surfactant System (n-decyltrimethylammonium bromide) | Relevance to this compound |

| Aggregation Process | Occurs in three stages: fast oligomerization, ripening, and micelle-micelle collisions. nih.gov | The self-assembly of THDAB is likely to be a multi-step process, with the larger hydrophobic volume potentially leading to different intermediate structures. |

| Micelle Shape | Spheroidal micelles are formed. nih.gov | Given the four long alkyl chains, the packing parameter of THDAB would likely favor the formation of vesicles or other complex morphologies over simple spherical micelles. |

| Hydrophobic Core | Composed of the tail atoms. nih.gov | The core of a THDAB aggregate would be substantially larger and more fluid-like due to the four C16 chains. |

| Hydrophilic Corona | Composed of the head atoms and solvated by water molecules. nih.gov | The quaternary ammonium headgroup of THDAB would form the corona, interacting with water and bromide ions. |

| Counterion Layer | A Stern layer of bromide counterions was identified. nih.gov | A similar layer of bromide ions would be present around THDAB aggregates, partially neutralizing the positive charge of the headgroups. |

In the realm of interfacial phenomena, computational studies have not been explicitly reported for pure THDAB monolayers. However, experimental studies have investigated the behavior of THDAB in mixed systems, for example, in complexes with porphyrins at an air-Cd²⁺ solution interface. dp.tech In such systems, THDAB acts as a co-adsorbate, influencing the packing and orientation of the primary molecule at the interface. Theoretical investigations of these mixed monolayers, likely employing techniques like Density Functional Theory (DFT) or MD simulations, would be necessary to fully elucidate the intermolecular interactions driving the observed behavior.

Quantum Chemical Calculations of Structure-Reactivity Relationships in Catalytic Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. nih.gov These methods can elucidate reaction mechanisms, predict reaction barriers, and rationalize the role of catalysts by examining the interactions between the catalyst and the reactants at an atomic level. nih.gov

While there are no specific published quantum chemical studies on the catalytic activity of this compound itself, the methodology can be illustrated by looking at related systems. For example, DFT calculations have been used to study the interactions between tetrabutylammonium bromide (TBAB) in a deep eutectic solvent and nitrogen dioxide (NO₂). nih.gov These calculations revealed that the bromide anion is the primary active site for NO₂ absorption, with hydrogen bonding playing a critical role. nih.gov The calculations showed that the interaction with the bromide ion and the hydrogen-bond donor significantly alters the geometry of the NO₂ molecule, facilitating its absorption. nih.gov

This approach can be extended to understand the role of this compound in phase transfer catalysis. In a typical phase transfer catalytic cycle, the THDAB cation pairs with an anionic reactant, transporting it from an aqueous phase to an organic phase where the reaction occurs. Quantum chemical calculations could be employed to:

Model the ion pair: Optimize the geometry of the [THDA]⁺[Reactant]⁻ ion pair to understand its structure and stability.

Analyze the electronic structure: Investigate the charge distribution within the ion pair to understand how the large, nonpolar tetrahexadecylammonium cation shields the reactant anion, enhancing its nucleophilicity.

Simulate the reaction pathway: Calculate the energy profile for the reaction of the ion pair with the substrate in the organic phase, identifying the transition state and determining the activation energy. This would provide a quantitative measure of the catalytic effect.

The following table outlines a hypothetical computational approach for studying the role of THDAB in a nucleophilic substitution reaction, a common application of phase transfer catalysis.

| Computational Step | Method | Objective | Expected Outcome |

| Geometry Optimization | DFT (e.g., with a functional like B3LYP and a suitable basis set) | To find the lowest energy structure of the [THDA]⁺[Nu]⁻ ion pair (where Nu is the nucleophile). | A 3D model showing how the four hexadecyl chains envelop the nucleophile. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis on the optimized geometry | To determine the charge distribution and the nature of the interaction between the cation and the anion. | Quantification of the charge on the nucleophile, showing its "nakedness" and increased reactivity. |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) method | To locate the transition state for the reaction of the ion pair with an electrophilic substrate. | The geometry and energy of the transition state, which is the bottleneck of the reaction. |

| Reaction Energy Profile | Intrinsic Reaction Coordinate (IRC) calculations | To connect the transition state to the reactants and products, confirming the reaction pathway. | A complete energy profile of the reaction, providing the activation energy and the overall reaction energy. |

By performing such calculations, a detailed, molecule-specific understanding of the structure-reactivity relationship in catalytic systems involving this compound can be achieved. This knowledge can then be used to rationalize its catalytic efficiency and to design more effective phase transfer catalysts for specific applications.

Future Research Directions and Emerging Paradigms

Exploration of New Applications in Advanced Functional Materials

The distinct molecular structure of Tetrahexadecylammonium bromide (THDAB), featuring four long hexadecyl chains, makes it a compelling candidate for the development of advanced functional materials. Its high hydrophobicity and ability to self-assemble are central to its emerging applications.

Future research is trending towards its use as a structural template and a functional component in novel material systems. One significant area of exploration is in supramolecular chemistry, where THDAB's large size is being exploited. For instance, recent studies have shown that while smaller tetraalkylammonium ions can be encapsulated within certain molecular capsules, the bulky nature of THDAB prevents this. However, it can interact with and stabilize novel, larger cage-like assemblies. acs.orgacs.orgnih.gov A study demonstrated that THDAB could not bind within a closed-cavity resorcin myu-group.co.jparene capsule but did interact with a newly designed, larger window resorcin arene hexameric cage. acs.orgacs.org This property is crucial for creating new catalytic systems capable of accommodating larger substrates than what is currently possible with existing molecular capsules. acs.org

Another promising application lies in catalysis, particularly in phase-transfer catalysis and electrocatalysis. In the electrocatalytic reduction of CO₂, THDAB can act as a cocatalyst. It forms a hydrophobic layer on the electrode surface, which helps to stabilize key reaction intermediates, thereby enhancing the selectivity towards valuable C₂+ products. The cationic headgroup of THDAB can also alter the local pH at the electrode-electrolyte interface, promoting the necessary proton-coupled electron transfer steps.

The table below summarizes key research findings related to THDAB in advanced functional materials.

| Application Area | Research Finding | Potential Impact |

| Supramolecular Chemistry | Interacts with and stabilizes large, cage-like hexameric hosts (e.g., window resorcin arene cage). acs.orgacs.org | Development of novel catalysts with expanded substrate scope for larger molecules. acs.org |

| Electrocatalysis (CO₂ Reduction) | Acts as a cocatalyst, forming a hydrophobic layer that stabilizes intermediates and alters local pH. | Increased efficiency and selectivity in converting CO₂ into valuable chemical feedstocks. |

| Nanosensors | Used as a templating agent for the formation of gold nanoparticles in response to ionizing radiation. google.com | Creation of facile, colorimetric dosimeters for therapeutic levels of radiation. google.com |

Interdisciplinary Research Integrating this compound with Nanoscience and Biotechnology

The unique surfactant properties of this compound are fostering interdisciplinary research, particularly at the intersection of materials science, nanoscience, and biotechnology.

In the realm of nanoscience , THDAB is being investigated as a templating agent for the synthesis of nanomaterials with controlled size and properties. A notable example is the development of a colorimetric nanosensor for detecting therapeutic doses of ionizing radiation. google.com In this system, THDAB and other cationic surfactants like cetyl trimethylammonium bromide (CTAB) facilitate the radiolytic formation of gold nanoparticles from a salt precursor. The resulting nanoparticles exhibit a distinct color, providing a visual and measurable response to radiation. google.com The long alkyl chains of THDAB are critical in forming the micellar templates that direct the nanoparticle formation.

In biotechnology , research is focused on leveraging THDAB's interaction with biological membranes. Its ability to disrupt lipid bilayers makes it a subject of investigation for applications such as drug delivery and as an antimicrobial agent. The compound's potential as an antibacterial and antiproliferative agent has been noted, with its activity being dependent on the length of the alkyl chains. nih.gov Furthermore, THDAB has been used in the development of biomimetic taste sensors. Researchers have incorporated it into lipid/polymer membranes to enhance the sensitivity of sensors for detecting uncharged bitter substances like caffeine (B1668208). myu-group.co.jp The hydrophobicity imparted by the hexadecyl chains was found to be a key factor in improving the sensor's response. myu-group.co.jp

The table below highlights some of the interdisciplinary applications being explored.

| Interdisciplinary Field | Specific Application | Role of this compound |

| Nanoscience | Radiation Nanosensors | Acts as a template to guide the formation of gold nanoparticles upon exposure to X-rays. google.com |

| Biotechnology | Drug Delivery / Antimicrobial Agents | Interacts with and disrupts lipid membranes, suggesting potential for drug encapsulation and antibacterial activity. nih.gov |

| Biotechnology | Biomimetic Taste Sensors | Incorporated into lipid/polymer membranes to increase the sensor's sensitivity to caffeine by adjusting membrane hydrophobicity. myu-group.co.jp |

Computational Design and Prediction of Novel this compound-Based Systems

Computational modeling and simulation are emerging as powerful tools to accelerate the discovery and design of new materials based on this compound. These methods allow for the prediction of molecular behavior and properties, guiding experimental efforts.

Future research will likely involve the use of molecular dynamics (MD) simulations and quantum chemical calculations to understand and engineer THDAB-based systems at the atomic level. For example, MD simulations can be used to model the self-assembly of THDAB in solution, its interaction with surfaces, and its role in templating nanomaterials. By employing force fields like OPLS-AA or GAFF, researchers can simulate the dynamic behavior of these complex systems, as has been done for similar quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide in deep eutectic solvents. researchgate.net

Quantum chemical methods, such as ab initio molecular orbital theory or density functional theory (DFT), can predict the electronic properties of THDAB and its derivatives. rsc.org These calculations can help in designing novel THDAB-based molecules with tailored properties, such as enhanced catalytic activity or specific binding affinities. For instance, by modifying the alkyl chains or the counter-ion, computational models could predict how these changes affect the compound's performance in applications like CO₂ reduction or supramolecular encapsulation. acs.org The correlation between calculated properties (like the energy of molecular orbitals) and experimental observables (like reduction potentials) can be a powerful predictive tool for designing new functional molecules. rsc.org

The following table outlines potential computational approaches for designing novel THDAB-based systems.

| Computational Method | Potential Application for THDAB Systems | Predicted Outcomes |

| Molecular Dynamics (MD) Simulations | Modeling the self-assembly into micelles or interaction with molecular cages. | Understanding of binding energies, diffusion coefficients, and structural stability of supramolecular assemblies. acs.orgresearchgate.net |

| Quantum Chemistry (e.g., DFT) | Calculating electronic structure and reactivity of THDAB and its derivatives. | Prediction of properties like catalytic activity and interaction mechanisms at a fundamental level. rsc.org |

| COSMO-RS Models | Predicting thermodynamic properties like phase behavior in mixtures. | Design of new solvent systems or formulations, such as deep eutectic solvents, involving THDAB. researchgate.net |

Q & A

Q. What are the standard methods for synthesizing tetrahexadecylammonium bromide, and how is its purity validated?

this compound is synthesized via quaternization of hexadecyl bromide with trimethylamine under controlled conditions. Post-synthesis, purity is validated using:

- High-Performance Liquid Chromatography (HPLC) with mobile phases containing tetrabutylammonium bromide (for ion-pairing) to separate and quantify residual reactants .

- Potentiometric titration with silver nitrate to determine bromide ion content, ensuring stoichiometric consistency .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, with characteristic peaks for the hexadecyl chain (δ 0.8–1.5 ppm) and trimethylammonium group (δ 3.2–3.4 ppm) .

Q. How is the critical micelle concentration (CMC) of this compound determined experimentally?

The CMC is measured using:

- Surface tensionometry : A sharp decrease in surface tension at the CMC is observed via the Du Noüy ring method .

- Conductivity measurements : A breakpoint in specific conductivity vs. concentration plots indicates micelle formation .

- Fluorescence spectroscopy with pyrene as a probe, where the intensity ratio of vibronic peaks (I₁/I₃) changes at the CMC .

Q. What spectroscopic techniques are used for structural characterization of this compound?

Key techniques include:

- Fourier-Transform Infrared (FTIR) spectroscopy : Peaks at ~2850–2920 cm⁻¹ (C-H stretching in alkyl chains) and ~1480 cm⁻¹ (C-N stretching in quaternary ammonium) .

- X-ray Diffraction (XRD) : For crystalline phase analysis, with Bragg angles corresponding to alkyl chain packing (e.g., d-spacing ~4.2 Å) .

- Mass spectrometry (ESI-MS) : To confirm molecular weight (MW = 464.5 g/mol) and detect fragmentation patterns .

Advanced Research Questions

Q. How does this compound modulate interfacial reactivity in electrocatalytic CO₂ reduction systems?

In CO₂ reduction on Cu electrodes, this compound acts as a cocatalyst by:

- Forming a hydrophobic layer that stabilizes *CO intermediates, enhancing C₂+ product selectivity .

- Altering the local pH via its cationic headgroup, favoring proton-coupled electron transfer pathways. Methodological Insight: In situ ATR-FTIR or Raman spectroscopy tracks adsorbed intermediates, while chronoamperometry correlates current density with product distribution (GC-MS analysis) .

Q. What role does this compound play in nanoparticle synthesis, and how are its self-assembly properties optimized?

As a structure-directing agent , it templates mesoporous materials (e.g., silica or metal oxides) via micellar self-assembly. Optimization involves:

Q. How do electrolyte interactions with this compound affect its micellar stability in mixed surfactant systems?

In mixed systems (e.g., with SDS or CTAB), ionic strength and counterion type (Br⁻ vs. Cl⁻) influence micelle stability:

- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics between surfactants and electrolytes .

- Zeta potential measurements reveal changes in micellar surface charge with varying ionic concentrations .

- Contradictions in phase behavior (e.g., cloud point shifts) are resolved using phase diagrams constructed via turbidimetry .

Key Research Gaps and Contradictions

- Electrocatalytic Mechanisms : Conflicting reports exist on whether the quaternary ammonium group directly participates in electron transfer or merely modifies the electrode interface .

- Nanotoxicity : While widely used in nanomaterial synthesis, limited data exist on its environmental impact post-disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.